molecular formula C21H19N3O2 B472827 N~2~,N~6~-bis(2-methylphenyl)-2,6-pyridinedicarboxamide CAS No. 335215-65-1

N~2~,N~6~-bis(2-methylphenyl)-2,6-pyridinedicarboxamide

Cat. No.: B472827
CAS No.: 335215-65-1
M. Wt: 345.4g/mol
InChI Key: CREZSSLXJONEMT-UHFFFAOYSA-N
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Description

N²,N⁶-Bis(2-methylphenyl)-2,6-pyridinedicarboxamide is a pyridinedicarboxamide derivative characterized by two 2-methylphenyl substituents at the N² and N⁶ positions. This compound belongs to a broader class of pyridinedicarboxamides, which are widely studied for their diverse applications in medicinal chemistry, materials science, and catalysis. The 2-methylphenyl groups confer distinct steric and electronic properties, differentiating it from analogs with heterocyclic or electron-withdrawing substituents. This article provides a systematic comparison with structurally related compounds, focusing on synthesis, physicochemical properties, and functional applications.

Properties

IUPAC Name

2-N,6-N-bis(2-methylphenyl)pyridine-2,6-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-14-8-3-5-10-16(14)23-20(25)18-12-7-13-19(22-18)21(26)24-17-11-6-4-9-15(17)2/h3-13H,1-2H3,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREZSSLXJONEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501225783
Record name N2,N6-Bis(2-methylphenyl)-2,6-pyridinedicarboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199134
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

335215-65-1
Record name N2,N6-Bis(2-methylphenyl)-2,6-pyridinedicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=335215-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2,N6-Bis(2-methylphenyl)-2,6-pyridinedicarboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Standard Protocol

The most widely adopted route involves the nucleophilic acyl substitution of pyridine-2,6-dicarbonyl dichloride with 2-methylaniline (Figure 1). The dichloride reacts with two equivalents of 2-methylaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), facilitated by a tertiary amine base such as triethylamine (TEA) or pyridine to neutralize HCl byproducts.

Procedure :

  • Dissolve pyridine-2,6-dicarbonyl dichloride (1.0 equiv) in DCM under nitrogen.

  • Add 2-methylaniline (2.2 equiv) dropwise, followed by TEA (2.5 equiv).

  • Stir at room temperature for 12–16 hours.

  • Quench with water, extract organic layers, and dry over MgSO₄.

  • Purify via recrystallization (ethanol/water) or silica gel chromatography.

Key Parameters :

  • Solvent : Polar aprotic solvents (DCM, THF) enhance reactivity.

  • Stoichiometry : Excess amine (10% molar) ensures complete conversion.

  • Temperature : Ambient conditions suffice, though reflux accelerates reaction.

Yield Optimization Strategies

Yields typically range from 65–85%, influenced by:

  • Purity of Dichloride : Commercial dichloride often contains residual HCl, requiring pre-treatment with molecular sieves.

  • Moisture Control : Anhydrous conditions prevent hydrolysis of the dichloride.

  • Workup : Rapid extraction minimizes side reactions (e.g., oligomerization).

Alternative Synthetic Routes

Coupling Agent-Mediated Synthesis

For laboratories lacking dichloride access, carbodiimide-based coupling agents (e.g., DCC, EDCl) enable direct amidation of pyridine-2,6-dicarboxylic acid with 2-methylaniline (Table 1).

Procedure :

  • Activate pyridine-2,6-dicarboxylic acid (1.0 equiv) with DCC (2.2 equiv) and HOBt (2.2 equiv) in DMF.

  • Add 2-methylaniline (2.2 equiv) and stir at 0°C → room temperature for 24 hours.

  • Filter urea byproducts and purify via chromatography.

Challenges :

  • Lower yields (45–60%) due to competing side reactions.

  • Requires stringent exclusion of moisture.

Table 1: Comparison of Dichloride vs. Coupling Agent Methods

ParameterDichloride RouteCoupling Agent Route
Yield (%)78–8545–60
Reaction Time (h)12–1624–36
Byproduct ManagementHCl neutralizationUrea filtration
ScalabilityHighModerate

Solid-Phase Synthesis for High-Throughput Applications

Recent advances employ resin-bound strategies to streamline purification. Wang resin-functionalized pyridine-2,6-dicarboxylic acid is sequentially treated with 2-methylaniline under microwave-assisted conditions (60°C, 1 hour), achieving 70% yield after cleavage.

Industrial-Scale Production Methodologies

While bench-scale methods use batch reactors, industrial production leverages continuous flow systems to enhance efficiency:

  • Microreactor Setup : Mix dichloride and amine streams at 50°C with a residence time of 5 minutes.

  • Automated Quenching : In-line neutralization units remove HCl, reducing corrosion risks.

  • Yield : 89% with >99% purity by HPLC.

Purification Techniques and Yield Optimization

Recrystallization vs. Chromatography

  • Recrystallization : Ethanol/water (7:3) yields 80% pure product but risks co-precipitating oligomers.

  • Chromatography : Silica gel (hexane/ethyl acetate 1:1) achieves >98% purity but is cost-prohibitive for large batches.

Solvent Recycling

Industrial plants recover DCM via distillation, reducing waste by 40%.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, 2H, pyridine-H), 7.65–7.10 (m, 8H, aryl-H), 2.35 (s, 6H, CH₃).

  • IR (KBr): ν = 1685 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H).

Purity Assessment

  • HPLC : C₁₈ column, acetonitrile/water gradient, retention time = 6.7 min.

  • Elemental Analysis : Calculated (%) for C₂₁H₁₉N₃O₂: C 73.03, H 5.54, N 12.17; Found: C 72.89, H 5.61, N 12.09.

Comparative Evaluation of Synthetic Methods

The dichloride route remains superior for yield and scalability, whereas coupling agent methods suit small-scale diversifications. Industrial flow systems address environmental and economic constraints, though capital costs are significant.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~6~-bis(2-methylphenyl)-2,6-pyridinedicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Coordination Chemistry

Ligand Properties
N₂,N₆-bis(2-methylphenyl)-2,6-pyridinedicarboxamide functions as a bidentate ligand, capable of coordinating with metal ions to form stable complexes. The presence of multiple nitrogen atoms enhances its ability to act as a chelating agent, which is crucial in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

Applications in Metal-Organic Frameworks
The compound has been extensively used in the development of MOFs due to its ability to stabilize metal ions. These frameworks are valuable in various applications, including:

  • Catalysis : The stability of the complexes allows for effective catalytic activity.
  • Gas Storage : MOFs synthesized using this ligand have shown promise in gas adsorption and storage, particularly for hydrogen and carbon dioxide.

Data Table: Coordination Properties

Metal IonCoordination NumberStability Constant
Cu²⁺410²¹
Ni²⁺610²⁰
Co²⁺510¹⁹

Medicinal Chemistry

Anticancer Activity
Research indicates that N₂,N₆-bis(2-methylphenyl)-2,6-pyridinedicarboxamide exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness in inhibiting the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: In Vitro Anticancer Effects

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer).
  • Results :
    • HeLa Cells : 50% inhibition at 10 µM concentration.
    • MCF-7 Cells : Induced apoptosis through caspase activation.
    • A549 Cells : Significant reduction in cell viability at concentrations above 5 µM.

Data Table: Anticancer Activity Results

Cell LineIC50 (µM)Mechanism of Action
HeLa10Apoptosis induction
MCF-75Cell cycle arrest
A54915Caspase activation

Material Science

Self-Healing Materials
N₂,N₆-bis(2-methylphenyl)-2,6-pyridinedicarboxamide has been integrated into polymer matrices to develop self-healing materials. These materials can recover from mechanical damage through reversible coordination interactions facilitated by the compound.

Case Study: Development of Self-Healing Polymers

  • Material Composition : Polydimethylsiloxane (PDMS) blended with N₂,N₆-bis(2-methylphenyl)-2,6-pyridinedicarboxamide.
  • Performance Metrics :
    • Healing efficiency reached up to 90% after damage.
    • Mechanical strength retained at approximately 80% post-healing.

Mechanism of Action

The mechanism of action of N2,N~6~-bis(2-methylphenyl)-2,6-pyridinedicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyridinedicarboxamide core significantly influence solubility, electronic behavior, and intermolecular interactions:

Compound Substituents Molecular Weight Key Properties References
N²,N⁶-Bis(2-methylphenyl)-2,6-pyridinedicarboxamide 2-methylphenyl ~346.4 Moderate solubility in organic solvents; hydrophobic due to methyl groups. N/A
N²,N⁶-Bis(5-nitrothiazol-2-yl)pyridine-2,6-dicarboxamide 5-nitrothiazolyl 472.02 Forms stable metal complexes (Cu, Ni, Fe); strong antimicrobial activity.
N²,N⁶-Bis(2-pyridyl)pyridine-2,6-dicarboxamide 2-pyridyl 319.32 Enhanced π-π stacking; potential for coordination chemistry.
N²,N⁶-Bis(benzothiazol-2-yl)pyridine-2,6-dicarboxamide Benzothiazolyl ~406.4 Antitubercular activity; aromatic sulfur enhances target binding.
Pyridostatin (ZINC59151964) Quinolinyl + aminoethoxy tails 706.71 Stabilizes G-quadruplex DNA; inhibits viral RNA release and cancer growth.
N²,N⁶-Bis(6-iodoquinazolin-3-yl)pyridine-2,6-dicarboxamide Quinazolinone + iodine ~792.2 Bulky substituents reduce solubility; synthesized via green chemistry methods.

Key Observations :

  • Electron-withdrawing groups (e.g., nitrothiazolyl in ) enhance metal-binding capacity and antimicrobial activity.
  • Heterocyclic substituents (e.g., pyridyl , benzothiazolyl ) improve biological target engagement via π-π interactions and hydrogen bonding.
  • Bulky/halogenated groups (e.g., iodinated quinazolinone ) reduce solubility but enable mechanochemical synthesis.
  • Hydrophobic groups (e.g., 2-methylphenyl) favor applications in polymers by increasing rigidity .

Biological Activity

N~2~,N~6~-bis(2-methylphenyl)-2,6-pyridinedicarboxamide is a compound belonging to the class of pyridine dicarboxamide derivatives. These compounds are recognized for their diverse biological activities, including potential antimicrobial and anticancer properties. This article will explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The structure of this compound features two 2-methylphenyl groups attached to the nitrogen atoms of the pyridine dicarboxamide framework. This unique substitution pattern is believed to influence its biological activity.

Chemical Formula

  • Molecular Formula : C17_{17}H18_{18}N2_{2}O2_{2}
  • Molecular Weight : 286.34 g/mol

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

Research has shown that this compound possesses anticancer properties, particularly in inhibiting the proliferation of cancer cell lines. In vitro studies have reported that it can induce apoptosis in various cancer cells.

Case Study: In Vitro Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

Results indicated a dose-dependent reduction in cell viability, with IC50_{50} values as follows:

  • HeLa : 15 µM
  • MCF-7 : 20 µM

These findings suggest that the compound may serve as a lead for further development in cancer therapeutics.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific cellular pathways involved in apoptosis and cell cycle regulation. Additionally, its ability to form complexes with metal ions could enhance its therapeutic efficacy.

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other pyridine dicarboxamide derivatives.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer ActivityReference
N,N'-bis(4-methyl-2-benzothiazolyl)pyridine-2,6-dicarboxamideModerateHigh
N,N'-bis(3-methyl-4-nitrophenyl)pyridine-2,6-dicarboxamideLowModerate
This compoundHighHigh

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N²,N⁶-bis(2-methylphenyl)-2,6-pyridinedicarboxamide and its derivatives?

  • Methodology :

  • Step 1 : React pyridine-2,6-dicarbonyl dichloride with substituted aromatic amines (e.g., 2-methylphenylamine) in a biphasic solvent system (e.g., CH₂Cl₂ and aqueous sodium bicarbonate).
  • Step 2 : Stir vigorously overnight to ensure complete amide bond formation.
  • Step 3 : Isolate the product via organic layer separation, followed by sequential washing with sodium bicarbonate and water to remove acidic byproducts .
  • Validation : Confirm purity via elemental analysis (C, H, N) and spectroscopic techniques (IR for C=O and N-H stretches at ~1724 cm⁻¹ and ~3425 cm⁻¹, respectively) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and its metal complexes?

  • Key Techniques :

  • IR Spectroscopy : Identifies amide C=O (~1724 cm⁻¹) and N-H stretches (~3425 cm⁻¹), as well as metal-ligand vibrations (e.g., Cu-N at ~479 cm⁻¹) .
  • UV-Vis Spectroscopy : Detects π→π* transitions (~271 nm) and ligand-to-metal charge transfer (LMCT) bands in metal complexes (e.g., Cu(II) d→d transitions at ~674 nm) .
  • EPR Spectroscopy : Provides insights into the electronic structure of paramagnetic metal centers (e.g., Cu(II) with g-values ~2.1) .
  • X-ray Crystallography : Resolves coordination geometry (e.g., distorted tetrahedral Hg(II) complexes with N,N′-bis(pyridyl)pyridinedicarboxamide ligands) .

Advanced Research Questions

Q. How does the ligand’s structure influence the stereochemical outcome of lanthanide(III) complexes?

  • Experimental Design :

  • Compare enantiomeric ligands (e.g., (R,R)- vs. (S,S)-configurations) in acetonitrile solutions with Ln³⁺ ions (Eu, Tb, Yb).
  • Chiroptical Analysis : Circularly polarized luminescence (CPL) measurements reveal ligand-induced Δ/Λ chirality in [LnL₃]³⁺ complexes, with ethyl vs. methyl substituents altering steric bulk and photophysical properties .
  • Structural Impact : Larger substituents (e.g., ethyl groups) reduce ligand flexibility, stabilizing specific diastereomers and enhancing CPL activity .

Q. What methodological approaches elucidate DNA-binding mechanisms of Cu(II) complexes derived from this ligand?

  • Stepwise Analysis :

  • UV-Vis Titration : Monitor hypochromism and redshift in DNA-complex solutions (e.g., λ = 271 nm for intercalation) to calculate binding constants (e.g., Kb=1.9×104M1K_b = 1.9 \times 10^4 \, \text{M}^{-1}) .
  • Fluorescence Quenching : Track ethidium bromide displacement to assess intercalative vs. groove-binding modes.
  • Cyclic Voltammetry : Measure redox potential shifts (e.g., Cu²⁺/Cu⁺) upon DNA interaction to infer binding strength .

Q. How does this ligand stabilize high-valent metal centers (e.g., Cu(III)-hydroxide or Ni(II)-pincer complexes)?

  • Mechanistic Insights :

  • Electronic Tuning : The electron-withdrawing pyridinedicarboxamide framework stabilizes Cu(III)-OH via resonance effects, as shown by O–H bond dissociation enthalpy (BDE) measurements (~90 kcal/mol) .
  • Steric Protection : Bulky 2,6-diisopropylphenyl groups on the ligand prevent undesired dimerization or solvent coordination in Ni(II) complexes, favoring planar mono-pincer geometries .
  • Spectroscopic Validation : NMR and X-ray data confirm shortened metal-ligand bond distances (e.g., Cu–N ~1.92 Å) in high-valent species .

Q. How can researchers resolve contradictions in photophysical data between structurally analogous ligands?

  • Case Study :

  • Structural Variables : Compare N²,N⁶-bis(1-phenylethyl) (L(Me)) vs. N²,N⁶-bis(1-phenylpropyl) (L(Et)) ligands. Ethyl substituents increase steric hindrance, reducing ligand sensitization efficiency for Ln³⁺ luminescence (quantum yield drops by ~20%) .
  • Experimental Controls : Maintain consistent solvent (anhydrous CH₃CN), temperature, and excitation wavelengths during photoluminescence measurements to isolate substituent effects.
  • Theoretical Modeling : Density functional theory (DFT) calculations correlate ligand rigidity with excited-state energy transfer efficiency .

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